![molecular formula C26H31NO2 B561895 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol CAS No. 97151-03-6](/img/structure/B561895.png)
4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol” is a complex organic molecule. It contains a butanol backbone with three phenyl (benzene) rings attached to it. One of these rings has a dimethylaminoethoxy group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the butanol backbone, the attachment of the phenyl rings, and the addition of the dimethylaminoethoxy group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple phenyl rings and the dimethylaminoethoxy group. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenyl rings could participate in electrophilic aromatic substitution reactions, while the butanol group could undergo oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar dimethylaminoethoxy group and the butanol group could make the compound somewhat soluble in water .Aplicaciones Científicas De Investigación
Stereochemistry in Amino-Carbonyl Compounds
- Research Focus : The study by Tramontini et al. (1973) investigates the absolute and relative configurations of diastereomeric 1,3-amino-alcohols, including compounds similar to 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol. This research is significant in understanding the stereochemical properties of such compounds (Tramontini, Angiolini, Fouquey, & Jacques, 1973).
Synthesis of Antiestrogens
- Research Focus : Robertson and Katzenellenbogen (1982) worked on the synthesis of isomers of tamoxifen and its metabolite, hydroxytamoxifen, which are structurally related to the compound . This research provides insight into the methods of synthesizing similar compounds (Robertson & Katzenellenbogen, 1982).
Antituberculosis Activity
- Research Focus : A study by Omel’kov et al. (2019) synthesizes new compounds with structures similar to 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol, showing antituberculosis activity. This highlights the potential therapeutic applications of such compounds in treating tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).
Fluorescent Molecular Probes
- Research Focus : Diwu et al. (1997) developed fluorescent solvatochromic dyes using compounds with a dimethylamino group, akin to the compound . This research is important for developing sensitive fluorescent probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25-26,28H,17-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBUBGBAISEBHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(CCO)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697833 |
Source


|
| Record name | 4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97151-03-6 |
Source


|
| Record name | 4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)


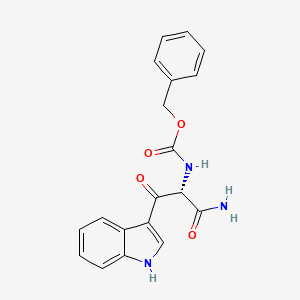


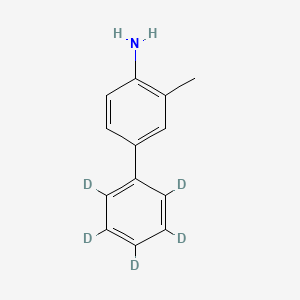
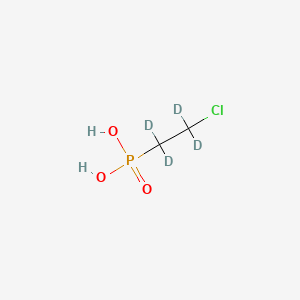

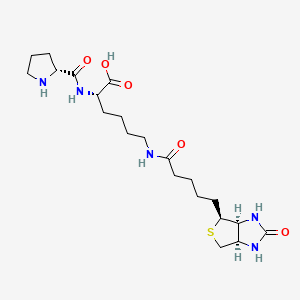
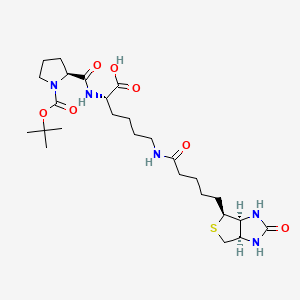
![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

